molecular formula C8H10OS B1580637 2-Methoxythioanisole CAS No. 2388-73-0

2-Methoxythioanisole

Cat. No.: B1580637
CAS No.: 2388-73-0
M. Wt: 154.23 g/mol
InChI Key: YCUXDIFPTHNTSR-UHFFFAOYSA-N
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Description

2-Methoxythioanisole, also known as 1-methoxy-2-(methylthio)benzene, is an organic compound with the molecular formula C8H10OS. It is a colorless to light yellow liquid with a distinct odor. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxythioanisole can be synthesized through several methods. One common method involves the methylation of 2-hydroxythioanisole using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

2-Methoxythioanisole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Methoxythioanisole involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of sulfur-containing compounds. These reactions can lead to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

    2-Hydroxythioanisole: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methylthioanisole: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 2-Methoxythioanisole is unique due to the presence of both methoxy and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-methoxy-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUXDIFPTHNTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178584
Record name Benzene, 1-methoxy-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2388-73-0
Record name Benzene, 1-methoxy-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxythioanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the study mention any other compounds similar to 2-methoxythioanisole being formed during bromobenzene metabolism?

A2: Yes, the study identified several other bromomethoxythioanisole isomers in the urine of bromobenzene-treated rats. These isomers, including 4-bromo-2-methoxythioanisole and 5-bromo-2-methoxythioanisole, are indicative of the presence of their respective bromomonohydroxyphenyl mercapturic acid precursors in the urine []. These findings highlight the diversity of metabolic pathways involved in bromobenzene detoxification and the role of various bromomonohydroxyphenyl mercapturic acids in this process.

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